Strategic Sourcing & Technical Qualification of High-Purity 2-Amino-6-Nitro-4-Neopentylphenol (CAS 83488-03-3)
Strategic Sourcing & Technical Qualification of High-Purity 2-Amino-6-Nitro-4-Neopentylphenol (CAS 83488-03-3)
Executive Summary: The Niche of Neopentyl Intermediates
In the specialized field of polymer additives and UV absorber synthesis, 2-amino-6-nitro-4-neopentylphenol (CAS 83488-03-3) represents a critical, high-value intermediate. While its structural analogs—specifically the tert-amyl (CAS 83488-02-2) and tert-butyl (CAS 99-56-9) derivatives—dominate the commodity market for benzotriazole UV absorbers (e.g., Tinuvin® series), the neopentyl variant offers distinct physicochemical properties.
This guide provides a technical framework for sourcing, qualifying, and handling high-purity CAS 83488-03-3. Unlike commodity sourcing, procuring this specific isomer requires a rigorous understanding of its synthesis-driven impurity profile, particularly the differentiation from its tert-amyl isomer and the control of reduction byproducts.
Chemical Identity & Critical Quality Attributes (CQAs)
To ensure the integrity of downstream applications (typically diazotization to form benzotriazoles), the material must meet stringent identity and purity criteria.
Structural Distinction
The defining feature of CAS 83488-03-3 is the neopentyl group at the 4-position. This distinguishes it from the more common tert-amyl analog.
| Feature | CAS 83488-03-3 (Neopentyl) | CAS 83488-02-2 (tert-Amyl) |
| IUPAC Name | 2-amino-4-(2,2-dimethylpropyl)-6-nitrophenol | 2-amino-4-(1,1-dimethylpropyl)-6-nitrophenol |
| 4-Position Substituent | Neopentyl (-CH2-C(CH3)3) | tert-Amyl (-C(CH3)2CH2CH3) |
| Attachment Type | Primary Alkyl (Benzylic -CH2-) | Tertiary Alkyl (Quaternary C) |
| Electronic Effect | Weakly activating (Hyperconjugation) | Strongly activating (Inductive) |
| Oxidation Risk | High (Benzylic position susceptible to oxidation) | Low (No benzylic hydrogens) |
Technical Insight: The presence of benzylic hydrogens in the neopentyl group makes CAS 83488-03-3 more susceptible to oxidative degradation than its tert-amyl counterpart. Storage under inert atmosphere (Argon/Nitrogen) is a Critical Process Parameter (CPP) .
Synthesis & Impurity Landscape
Understanding the synthesis route is non-negotiable for qualifying a supplier. The purity of CAS 83488-03-3 is defined not just by what is present, but by what is absent—specifically, the over-reduced diamino species and the under-reduced dinitro precursors.
The "Partial Reduction" Challenge
The industrial synthesis typically follows a Nitration → Partial Reduction pathway. The selectivity of the reduction step (converting one nitro group to an amine while leaving the other intact) is the primary source of batch-to-batch variation.
Figure 1: Synthesis & Impurity Fate Map
Caption: The critical control point is the partial reduction step. Over-reduction leads to the diamino impurity, which causes severe color issues in downstream applications.
Impurity Specifications for Supplier Audit
When evaluating a Certificate of Analysis (CoA), the following limits are recommended for high-purity applications:
| Impurity | Max Limit | Analytical Method | Risk |
| 2,6-Dinitro-4-neopentylphenol | < 0.5% | HPLC (UV @ 254nm) | Reduces yield; inert in diazotization. |
| 2,6-Diamino-4-neopentylphenol | < 0.1% | HPLC / Titration | Critical: Causes cross-linking and color formation. |
| 4-Neopentylphenol | < 0.1% | GC-MS | Starting material carryover. |
| Iron (Fe) | < 10 ppm | ICP-MS | Catalyst residue; promotes oxidation. |
| Sulfated Ash | < 0.5% | Gravimetric | Indicates poor washing (salt residues). |
Supplier Qualification Framework
Since CAS 83488-03-3 is a niche intermediate, "off-the-shelf" availability is often limited to small research scales (mg to g). For kilogram-to-ton scale procurement, you must qualify a Custom Synthesis Partner .
Identifying Capable Manufacturers
Do not rely solely on aggregators. Look for manufacturers with demonstrated capability in:
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Nitration Chemistry: Requires specialized safety infrastructure (blast walls, thermal runaway control).
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Selective Hydrogenation: Capability to perform partial reductions (e.g., sulfide reductions or controlled catalytic hydrogenation) is rare.
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Analogs Experience: Suppliers who already manufacture CAS 83488-02-2 (the tert-amyl analog) are the most viable candidates, as the chemistry is nearly identical.
The "Red Flag" Checklist
Reject any supplier who:
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Cannot provide a specific impurity profile: "Purity >98%" is insufficient without quantifying the diamino impurity.
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Lacks stability data: Due to the benzylic oxidation risk, the supplier must provide stress-test data or recommended re-test dates.
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Confuses isomers: If their technical documentation references "tert-amyl" or "1,1-dimethylpropyl" interchangeably with "neopentyl," they are likely reselling the wrong isomer.
Handling, Storage & Stability
Safety Warning: Nitro-aminophenols are potentially energetic materials . They can decompose violently if heated under confinement.
Storage Protocol
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Temperature: Store at 2-8°C (Refrigerated).
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Atmosphere: Blanket with Nitrogen or Argon .
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Container: Amber glass or opaque HDPE to prevent photo-degradation.
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Shelf Life: Typically 12 months if strictly controlled. Re-test purity (HPLC) before use if stored >6 months.
Analytical Verification (In-House)
Before using a new batch, perform a Diazotization Test :
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Dissolve sample in HCl.
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Add NaNO2 solution at 0-5°C.
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Pass Criteria: Solution should be clear (no tarry residue from diamino oxidation) and proceed rapidly to the diazonium salt.
References
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European Chemicals Agency (ECHA). Substance Information: 2-amino-6-nitro-4-(tert-pentyl)phenol (Analog Reference). Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 83488-02-2 (Structural Analog). Retrieved from [Link]
- Google Patents.Search for Benzotriazole UV Absorber Synthesis Intermediates.
